molecular formula C12H15ClN4O3 B3032320 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone CAS No. 1417793-89-5

2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone

Cat. No. B3032320
CAS RN: 1417793-89-5
M. Wt: 298.72
InChI Key: WELQXTGWXNJHDU-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone” is a chemical compound that is used as an intermediate in the synthesis of various pharmaceutically active compounds . It is an important raw material used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of this compound involves a process for the preparation of nitropyridine derivatives . This process includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a six-membered ring with one nitrogen atom as the only ring hetero atom and three or more double bonds between ring members or between ring members and non-ring members .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

This compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . More specific physical and chemical properties are not provided in the sources.

properties

IUPAC Name

2-chloro-1-[4-[(3-nitropyridin-2-yl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O3/c13-8-11(18)16-6-3-9(4-7-16)15-12-10(17(19)20)2-1-5-14-12/h1-2,5,9H,3-4,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELQXTGWXNJHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C(C=CC=N2)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160878
Record name Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone

CAS RN

1417793-89-5
Record name Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-[4-[(3-nitro-2-pyridinyl)amino]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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